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Compound of Interest

Compound Name: Methyl 2,4-dioxohexanoate
CAS No.: 20577-62-2
Cat. No.: B3049425
Get Quote
& J

Executive Summary: The "Fingerprint" of a Scaffold

Methyl 2,4-dioxohexanoate (CAS: 20577-62-2) is a critical

-diketo ester intermediate used extensively in the synthesis of heterocycles like pyrazoles and
isoxazoles. In drug discovery, verifying the identity of this specific isomer against its structural
analogues (e.g., ethyl 2,4-dioxopentanoate) is a frequent analytical challenge.

This guide provides a definitive analysis of the mass spectrometry (MS) fragmentation pattern
of methyl 2,4-dioxohexanoate. Unlike generic spectral libraries, we focus on the mechanistic
causality of ion formation, enabling you to distinguish this compound from isobaric impurities
and structural isomers with high confidence.

Key Differentiators (Quick Reference)
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Methyl 2,4-dioxohexanoate

Feature
(Target)

Ethyl 2,4-dioxopentanoate
(Isomer)

Molecular Weight 158 Da

158 Da

Base Peak (Typical)

m/z 57 (Propionyl)

m/z 43 (Acetyl)

m/z 59 (

Diagnostic Ester lon COOCH

m/z 73 (
CcoocC

H

)

Key Neutral Loss

Loss of Ethyl (29 Da)

Loss of Methyl (15 Da)

Chemical Identity & Structural Context

Before interpreting the spectrum, the structural connectivity must be mapped to the

fragmentation potential.

Property

Specification

IUPAC Name

Methyl 2,4-dioxohexanoate

Common Name

Propionylpyruvate methyl ester

C
Formula H
@]
Exact Mass 158.0579 Da

Structure (SMILES)

CCC(=0)CC(=0)C(=0)0C

Key Moieties

Methyl Ester (C1),
-Keto (C2),

-Keto (C4), Ethyl Tail (C5-C6)

© 2026 BenchChem. All rights reserved.

2/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3049425?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Fragmentation Mechanism (Electron lonization)

Under Electron lonization (El) at 70 eV, methyl 2,4-dioxohexanoate undergoes predictable

-cleavages driven by the stability of the resulting acylium ions. The fragmentation is dominated
by the rupture of bonds adjacent to the carbonyl groups at C2 and C4.

Primary Fragmentation Pathways

The molecule can be visualized as three blocks linked by carbonyls: [Methoxy] --
[Oxalyl/Methylene] -- [Ethyl].

e Formation of Propionyl lon (m/z 57):
o Mechanism:

-cleavage between C3 and C4.

o Significance: This is often the base peak or a major ion, confirming the presence of the
ethyl tail (C

H
-C=0
). This distinguishes it from methyl-terminated analogues.
o Equation:
e Formation of Carbomethoxy lon (m/z 59):
o Mechanism:
-cleavage between C1 and C2.

o Significance: Confirms the methyl ester moiety (

COOCH

).
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o Equation:
¢ Loss of Alkoxy Group (m/z 127):
o Mechanism: Cleavage of the Ester O-CH

bond.

o Significance: Loss of methoxy radical (31 Da).
o lon:
at m/z 127.
e Loss of Ethyl Tail (m/z 129):
o Mechanism:

-cleavage at C4-C5.

o Significance: Loss of ethyl radical (29 Da).
o lon:

at m/z 129.

Visualization of Fragmentation Tree

The following diagram maps the logical flow from the molecular ion to diagnostic fragments.

Molecular lon
[M]+ m/z 158

- «OCH3 (31) /- *C2H5 (29)

Propionyl lon
[Et-C=0]+
m/z 57

Loss of Methoxy Loss of Ethyl
[M - OCH3]+ [M - C2H5]+
m/z 127 m/z 129

n-Cleavage (C3-C4)

(Base Peak Candidate)

a-Cleavage (C1-C2)

Carbomethoxy lon
[MeO-C=0]+
m/z 59

© 2026 BenchChem. All rights reserved. 4/9

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3049425?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Click to download full resolution via product page

Figure 1: Mechanistic fragmentation tree for Methyl 2,4-dioxohexanoate under El (70 eV).

Comparative Analysis: The Isomer Trap

A common error in synthesis is confusing Methyl 2,4-dioxohexanoate with its isomer Ethyl
2,4-dioxopentanoate. Both have a MW of 158, but their mass spectra are distinct fingerprints.

Diagnostic Comparison Table
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Methyl 2,4- Ethyl 2,4- .
lon (m/z) ) . Interpretation
dioxohexanoate dioxopentanoate

Molecular lon (

158 Present (Weak) Present (Weak)
)
] Loss of Ethyl (Tail) vs
129 High Low/Absent )
Loss of Methyl (Tail)
) Loss of Ethoxy (Ester)
113 Low/Absent High
[158 - 45]
_ Loss of Methoxy
127 High Low/Absent
(Ester) [158 - 31]
Propionyl (
57 Major Peak Minor ) vs Acetyl (
)
Acetyl (
43 Minor Major Peak ) is dominant in the
pentanoate isomer
Carbomethoxy (
59 Present Absent
)
Carboethoxy (
73 Absent Present

)

Analyst Note: If your spectrum shows a dominant peak at m/z 43 and m/z 113, you likely have

the Ethyl 2,4-dioxopentanoate isomer, not the target methyl hexanoate.

Experimental Protocol: Self-Validating Identification

To confirm the identity of Methyl 2,4-dioxohexanoate in a reaction mixture, follow this

standard operating procedure (SOP).
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Sample Preparation

Solvent: Dissolve 1 mg of sample in 1 mL of HPLC-grade Dichloromethane (DCM) or
Methanol.

o Reasoning: DCM is preferred for El to avoid solvent tailing; Methanol is acceptable if
derivatization is not performed.

Concentration: Final concentration should be approx. 10-50 ppm.

GC-MS Parameters (Standard)

Column: DB-5ms or equivalent (30m x 0.25mm, 0.25um film).
Carrier Gas: Helium at 1.0 mL/min.

Inlet Temp: 250°C (Split 20:1).

Oven Program: 50°C (hold 1 min)

10°C/min

280°C.

lon Source: Electron lonization (El), 70 eV, 230°C.

Scan Range: m/z 35 — 300.

Validation Checklist

Retention Time: Verify elution order. Methyl esters typically elute slightly earlier than their
ethyl ester analogues on non-polar columns.

Base Peak Check: Is m/z 57 significantly more intense than m/z 43? (Yes = Pass).

Ester Check: Is m/z 59 present? (Yes = Pass).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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